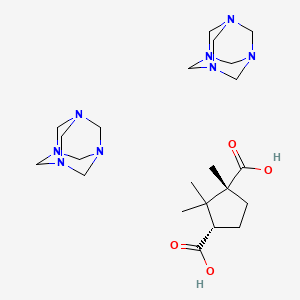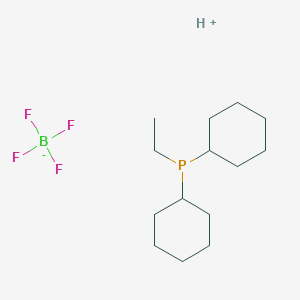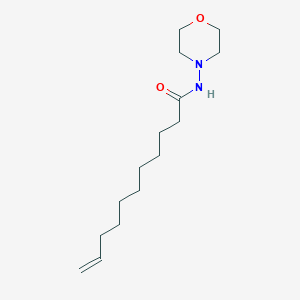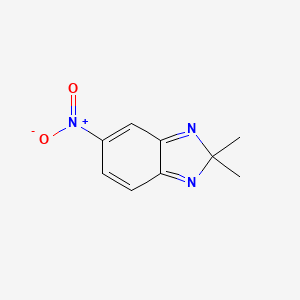
2,2-Dimethyl-5-nitrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities
Synthetic Routes and Reaction Conditions:
Microdroplet Synthesis: A novel method involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets.
Traditional Methods: Historically, benzimidazoles have been synthesized by the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently used under varying conditions of temperature and solvent.
Major Products:
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-5-nitrobenzimidazole has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The biological activity of 2,2-Dimethyl-5-nitrobenzimidazole is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methyl-5-nitrobenzimidazole
- 5,6-Dimethylbenzimidazole
- 2,5-Dimethylbenzimidazole
Comparison: 2,2-Dimethyl-5-nitrobenzimidazole is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,1-2H3 |
InChI Key |
BGXUJUIVLIDCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
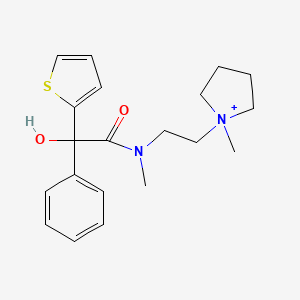
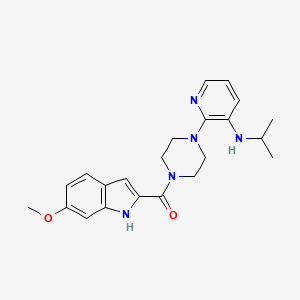

![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
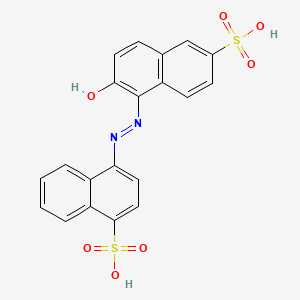
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)

